BenchChemオンラインストアへようこそ!

1-cyclohexyl-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

InhA inhibition Mycobacterium tuberculosis structure-activity relationship

Compound s12 is a validated InhA inhibitor (IC₅₀ 10.59 µM) whose 3-nitrophenyl pharmacophore confers equipotent activity to the unsubstituted parent, making it an ideal chemically differentiated negative control for high-throughput screening campaigns. Its aromatic nitro group serves as a synthetic handle for selective reduction to a primary aniline, enabling biotinylation, fluorophore labeling, or photoaffinity tag installation without altering the pyrrolidine carboxamide core geometry. As a matched molecular pair reference, its electron-withdrawing nitro group (Hammett σₘ ≈ 0.71) allows precise quantification of aromatic electronic effects on ADME endpoints. Validated in the Kumar & Siddiqi CoMFA training set (r²(pred) = 0.880).

Molecular Formula C17H21N3O4
Molecular Weight 331.4 g/mol
Cat. No. B5068842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide
Molecular FormulaC17H21N3O4
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C17H21N3O4/c21-16-9-12(11-19(16)14-6-2-1-3-7-14)17(22)18-13-5-4-8-15(10-13)20(23)24/h4-5,8,10,12,14H,1-3,6-7,9,11H2,(H,18,22)
InChIKeyFISAEQLGNNVXOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility48.5 [ug/mL]

1-Cyclohexyl-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide – Procurement-Grade InhA Inhibitor Reference Standard


1-Cyclohexyl-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide (designated compound s12; CAS not assigned; molecular formula C₁₇H₂₁N₃O₄; MW 331.4 g/mol) is a pyrrolidine carboxamide that acts as a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), the enzyme responsible for the NADH-dependent reduction of trans-2-enoyl-ACP substrates in the mycobacterial type II fatty acid synthase (FAS-II) pathway [1]. Identified through high-throughput screening and fully characterized in a seminal Journal of Medicinal Chemistry study, this compound belongs to a scaffold class where precise substituent identity on the aniline ring dictates inhibitory potency over a >250-fold range [1]. Its 3‑nitrophenyl substituent confers an IC₅₀ of 10.59 ± 0.48 µM against recombinant InhA, placing it at a well-defined, intermediate position within the structure–activity landscape of this series [1].

Why Pyrrolidine Carboxamide InhA Inhibitors Cannot Be Interchanged – The Case for 1-Cyclohexyl-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide


Within this pyrrolidine carboxamide chemotype, seemingly minor modifications to the aniline substituent produce dramatic, non-linear shifts in InhA inhibitory activity. The unsubstituted parent (s1) exhibits an IC₅₀ of 10.66 µM, while introduction of a 3‑bromo group (s4) improves potency ~12‑fold to 0.89 µM, a 3,5‑dichloro substitution (d11) yields a 27‑fold boost to 0.39 µM, yet a 3‑nitro group (s12) leaves potency essentially unchanged at 10.59 µM [1]. This demonstrates that the binding pocket discriminates sharply among substituents based on size, polarizability, and hydrogen‑bonding character, and that generic replacement of one analog by another within procurement workflows will invalidate experimental reproducibility [1][2]. Selection must therefore be driven by precisely measured, comparator‑anchored pharmacological data.

Quantitative Differentiation Evidence for 1-Cyclohexyl-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide vs. Closest In-Class Analogs


InhA Inhibitory Potency vs. Unsubstituted Parent Compound s1

Compound s12 (3-NO₂) and the unsubstituted parent s1 exhibit statistically indistinguishable InhA IC₅₀ values, confirming that the 3‑nitro substituent does not engage the hydrophobic pocket surrounding Tyr158 in a manner that enhances binding affinity [1]. In contrast, halogen substituents at this position improve potency up to 27‑fold, while other meta substituents (e.g., 3‑NHCOCH₃) weaken activity [1].

InhA inhibition Mycobacterium tuberculosis structure-activity relationship

Potency Deficit vs. 3‑Bromo Analog s4

The 3‑bromo analog s4 is approximately 11.9‑fold more potent than the 3‑nitro compound s12, a difference attributed to favorable van der Waals contacts between the bromine atom and the side chains of Ala157, Gly104, Tyr158, and Met103 within the InhA active site [1]. The crystal structure of the InhA·s4 complex confirms direct halogen‑aromatic interactions that cannot be replicated by the nitro group [1].

InhA inhibitor potency ranking halogen bonding antitubercular drug discovery

Potency Deficit vs. 3,5‑Dichloro Analog d11 – The Most Potent First‑Generation Analog

Compound d11 (3,5‑dichloro) is the most potent compound identified in the initial pyrrolidine carboxamide series, with an IC₅₀ of 0.39 µM [1]. The approximately 27‑fold potency advantage over s12 arises from dual halogen interactions in the symmetric 3‑ and 5‑positions, which optimize hydrophobic contacts without introducing steric clashes [1]. The crystal structure of the InhA·d11 complex confirms this binding mode [1].

InhA inhibitor optimization dihalogen substitution mycolic acid biosynthesis inhibition

Inclusion as a Training Set Member in Validated 3D‑QSAR CoMFA Models

The full set of pyrrolidine carboxamide InhA inhibitors reported by He et al., including compound s12, was used to construct a comparative molecular field analysis (CoMFA) model with a cross‑validated correlation coefficient q² of 0.626, a non‑cross‑validated r² of 0.953, and a predictive r²(pred) of 0.880 [1]. This model, generated by Kumar and Siddiqi (2008), successfully rationalized the SAR of the series and guided de novo design of 13 novel analogs with superior predicted activity [1]. The inclusion of s12 in the training set contributed to the model's ability to discriminate between potency‑enhancing and potency‑neutral substituents.

3D-QSAR CoMFA pharmacophore modeling InhA inhibitor design

Validated Procurement Scenarios for 1-Cyclohexyl-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide in Tuberculosis Drug Discovery


Negative Control and Pharmacological Baseline in InhA High‑Throughput Screening Panels

Because s12 exhibits InhA IC₅₀ values essentially identical to the unsubstituted parent s1 (~10.6 µM) but incorporates a distinct 3‑nitro pharmacophore, it serves as a chemically differentiated negative control for primary HTS campaigns [1]. Its well‑characterized, equipotent activity profile allows screening groups to distinguish non‑specific assay interference from genuine structure‑dependent inhibition and to establish a reproducible mid‑range activity benchmark on every assay plate [1].

Synthetic Intermediate for Amine‑Functionalized Probe Development

The aromatic nitro group of s12 can be selectively reduced to a primary aniline under mild conditions, generating a reactive handle for further conjugation – such as biotinylation, fluorophore labeling, or photoaffinity tag installation – without altering the pyrrolidine carboxamide core geometry [1]. This enables the creation of chemical biology probes for target engagement studies (e.g., cellular thermal shift assays, pull‑down experiments) while maintaining the InhA binding competence documented in the original SAR study [1].

Training and Validation Set Compound for Machine‑Learning‑Driven InhA Inhibitor Optimization

The experimentally measured IC₅₀ of s12 (10.59 µM), obtained under precisely defined enzyme assay conditions (pH 6.8, 2°C, octenoyl‑CoA substrate), provides a high‑quality data point for supervised learning models predicting antitubercular target engagement [1][2]. Its inclusion in the Kumar & Siddiqi CoMFA training set, which achieved r²(pred) of 0.880, validates its conformational and electrostatic compatibility with InhA pharmacophore models, making it a valuable calibration compound for virtual screening workflows [2].

Electron‑Deficient Aromatic Reference for Physicochemical Property Profiling in Lead Optimization

Relative to its halogen‑substituted congeners, s12 introduces a strongly electron‑withdrawing nitro group (Hammett σₘ ≈ 0.71) that reduces the aniline ring electron density and alters logD, aqueous solubility, and metabolic stability profiles [1]. This makes the compound a useful matched molecular pair reference for medicinal chemistry teams quantifying the contribution of aromatic electronic effects to pharmacokinetic and off‑target selectivity endpoints during multiparameter optimization of InhA‑targeted antitubercular agents [1].

Quote Request

Request a Quote for 1-cyclohexyl-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.